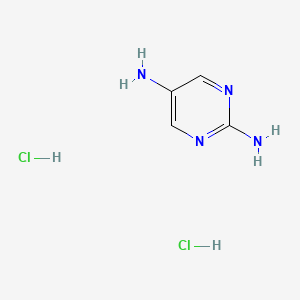

Pyrimidine-2,5-diamine dihydrochloride

Description

Overview of the Pyrimidine (B1678525) Scaffold in Organic Synthesis and Heterocyclic Chemistry

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring. This arrangement of nitrogen atoms makes the pyrimidine ring electron-deficient, which significantly influences its chemical reactivity and properties. The presence of these nitrogen atoms facilitates a wide range of chemical transformations, making the pyrimidine scaffold a versatile building block in organic synthesis.

In the realm of heterocyclic chemistry, pyrimidines are of paramount interest due to their prevalence in biologically active molecules. nih.gov The scaffold's ability to be functionalized at various positions allows chemists to create a diverse array of derivatives with tailored electronic and steric properties. nih.gov This structural versatility has led to the incorporation of the pyrimidine core into numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov Many synthetic methods, such as the Biginelli reaction, allow for the efficient construction of the pyrimidine ring from simple acyclic precursors, further cementing its importance as a fundamental heterocyclic system.

Historical Context of Pyrimidine Derivative Synthesis and Research

The history of pyrimidine chemistry dates back to the 19th century, with early work involving the isolation and study of derivatives like alloxan. A landmark moment in its synthetic history occurred in 1879, when Grimaux reported the laboratory preparation of barbituric acid from urea (B33335) and malonic acid. google.com However, the systematic investigation of pyrimidines is often credited to Pinner, who, in 1884, began synthesizing derivatives by condensing amidines with ethyl acetoacetate (B1235776) and proposed the name "pyrimidin" in 1885. google.com

The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Gabriel and Colman. google.com The early 20th century saw the isolation and synthesis of the most famous pyrimidine derivatives: the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). nih.gov This discovery solidified the immense biological significance of the pyrimidine ring system and spurred decades of research into the synthesis and function of its derivatives, a field that continues to expand today.

Role of Pyrimidine-2,5-diamine Dihydrochloride (B599025) as a Key Synthetic Intermediate

Pyrimidine-2,5-diamine dihydrochloride is a salt form of 2,5-diaminopyrimidine (B1361531), a molecule that serves as a critical starting material and intermediate in the synthesis of more complex molecules. The presence of two amino groups at the C2 and C5 positions provides two key points of reactivity for further chemical elaboration. The dihydrochloride form enhances the compound's stability and solubility in certain solvent systems, making it convenient for handling and use in subsequent reactions.

One of the most significant applications of 2,5-diaminopyrimidines is in the construction of the purine (B94841) ring system. acs.orgresearchgate.net Purines, which also form the basis of key nucleobases (adenine and guanine), consist of a pyrimidine ring fused to an imidazole (B134444) ring. 4,5-Diaminopyrimidines are ideal precursors for this fusion, where the two adjacent amino groups can be cyclized with a one-carbon synthon to form the imidazole portion. acs.org This strategy is a cornerstone in the synthesis of various purine analogs for medicinal chemistry research.

Furthermore, diaminopyrimidine derivatives are foundational in the development of therapeutic agents, particularly as inhibitors of the enzyme dihydrofolate reductase (DHFR), which is a target for anticancer drugs. nih.govmdpi.com The 2,4-diaminopyrimidine (B92962) substructure is a classic pharmacophore that mimics the binding of folic acid. The 2,5-diamino isomer serves as a valuable intermediate for creating libraries of potential DHFR inhibitors and other bioactive compounds. Its utility also extends into materials science, where diaminopyrimidines can be used as monomers for the synthesis of high-performance polyimides, which are polymers known for their exceptional thermal stability.

Chemical Data for Pyrimidine-2,5-diamine

The following table provides key chemical and physical properties for the free base form of the title compound, Pyrimidine-2,5-diamine.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄ | nih.gov |

| Molecular Weight | 110.12 g/mol | nih.govcymitquimica.com |

| IUPAC Name | pyrimidine-2,5-diamine | nih.gov |

| CAS Number | 22715-27-1 | nih.gov |

| Canonical SMILES | C1=C(N=C(N=C1)N)N | nih.gov |

| InChI Key | DNACGYGXUFTEHO-UHFFFAOYSA-N | nih.govcymitquimica.com |

| Physical Form | Powder | cymitquimica.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8Cl2N4 |

|---|---|

Molecular Weight |

183.04 g/mol |

IUPAC Name |

pyrimidine-2,5-diamine;dihydrochloride |

InChI |

InChI=1S/C4H6N4.2ClH/c5-3-1-7-4(6)8-2-3;;/h1-2H,5H2,(H2,6,7,8);2*1H |

InChI Key |

QVQIICWHKNHCQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N)N.Cl.Cl |

Origin of Product |

United States |

Advanced Applications of Pyrimidine 2,5 Diamine Dihydrochloride and Its Derivatives in Chemical Sciences

Role as Building Blocks in Complex Organic Synthesis

The pyrimidine (B1678525) core, particularly when functionalized with multiple amino groups, is a privileged scaffold for the construction of more complex molecular architectures. The diamino substitution pattern allows for sequential and regioselective reactions, making these compounds highly valuable in synthetic organic chemistry.

One of the most powerful applications of diaminopyrimidines is in the synthesis of fused heterocyclic systems, which are core structures in numerous biologically active molecules, including nucleic acids and therapeutic agents.

Purine (B94841) Analogs: The purine structure, composed of a pyrimidine ring fused to an imidazole (B134444) ring, is fundamental to life. Diaminopyrimidines are classical precursors for the synthesis of purine analogs through the Traube purine synthesis. mdpi.com In this approach, a 4,5-diaminopyrimidine (B145471) is treated with a one-carbon source, such as formic acid or triethyl orthoformate, to construct the imidazole portion of the ring system. mdpi.comrsc.org For instance, the reaction of 1,3-dimethyl-5,6-diaminopyrimidine with ethyl 2-cyanoacetimidate can yield 1,3-dimethyl-2,6-dioxo-1H-purine derivatives. rsc.org This general strategy, which involves the cyclization of vicinal diamines, has been a cornerstone in the synthesis of a wide array of purine derivatives for decades. acs.orgresearchgate.net

Pyrrolo[2,3-d]pyrimidines: The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is another critical heterocyclic system found in various natural products and pharmaceuticals, particularly tyrosine kinase inhibitors. nih.gov Synthetic routes to this scaffold frequently employ aminopyrimidine or diaminopyrimidine precursors. benthamdirect.com Methodologies include the construction of a pyrrole (B145914) ring onto the pyrimidine core. This can be achieved by reacting a substituted aminopyrimidine with reagents like nitroalkenes, alkynes, or aldehydes, leading to the formation of the fused five-membered ring. benthamdirect.com One-pot, three-component reactions involving 6-aminouracil (B15529) derivatives, arylglyoxals, and barbituric acid derivatives have also been developed as an efficient method for creating polyfunctionalized pyrrolo[2,3-d]pyrimidine systems. scielo.org.mx

The functional groups on pyrimidine-2,5-diamine and its isomers serve as handles for chemical diversification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

A "deconstruction-reconstruction" approach has been conceptualized for pyrimidine diversification. nih.gov This strategy involves transforming a complex pyrimidine into a more fundamental synthetic intermediate, such as an iminoenamine, which can then be used in various cyclization reactions to generate not only substituted versions of the original pyrimidine but also other heterocyclic systems like azoles. nih.gov This allows for late-stage diversification of complex molecules where the pyrimidine core is already present.

More direct diversification strategies involve leveraging the reactivity of the pyrimidine ring or its substituents. For example, halogenated pyrrolo[2,3-d]pyrimidines, which can be synthesized from diaminopyrimidine precursors, are versatile intermediates. mdpi.com These halogenated scaffolds can undergo modern cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with various amines, to introduce a wide range of substituents at specific positions on the heterocyclic core. nih.govmdpi.com This approach has been used to synthesize libraries of potential kinase inhibitors for drug discovery programs. nih.gov

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrimidine ring, along with exocyclic amino groups, are excellent donor sites for coordinating with metal ions. This has led to the extensive use of pyrimidine derivatives as ligands in the field of coordination chemistry. jscimedcentral.com The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems.

Pyrimidine-based ligands can coordinate to a central metal ion through one or more of their nitrogen atoms. The lone pair of electrons on the ring nitrogens, which are not part of the aromatic π-system, are readily available for donation to a Lewis acidic metal center. jscimedcentral.com The presence of amino substituents can enhance the ligand's donor strength and introduce additional coordination sites, allowing for more complex and stable metal-ligand frameworks.

The versatility of pyrimidine derivatives as ligands stems from their ability to adopt various coordination modes. libretexts.org

Monodentate Coordination: The simplest coordination mode involves one of the pyrimidine ring nitrogen atoms binding to the metal center. This is common in simple pyridine (B92270) and pyrimidine complexes. jscimedcentral.com

Bidentate and Polydentate Coordination: When pyrimidine is part of a larger molecule, such as a Schiff base formed by condensing an aminopyrimidine with an aldehyde or ketone, it can act as a bidentate or even polydentate ligand. scichemj.orgnih.govresearchgate.net For example, a Schiff base derived from 2,6-diaminopyridine (B39239) can act as a tetradentate ligand, coordinating through the two imine nitrogens and two other donor atoms. researchgate.net In such cases, coordination often involves both a ring nitrogen and a nitrogen or oxygen atom from a side chain, forming a stable chelate ring. nih.gov

A wide variety of transition metal complexes featuring pyrimidine-based ligands have been synthesized and characterized. Synthesis typically involves reacting a metal salt with the pyrimidine ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.net Characterization is performed using a suite of analytical techniques to confirm the structure and properties of the resulting complexes. These methods include Fourier-transform infrared (FT-IR) spectroscopy to observe changes in vibrational frequencies upon coordination, UV-Visible spectroscopy to study electronic transitions, and magnetic susceptibility measurements to determine the number of unpaired electrons on the metal center. Molar conductivity measurements are used to determine if the complexes are electrolytic or non-electrolytic in nature. researchgate.netresearchgate.net

Below is a summary of findings for complexes with various transition metals.

Interactive Data Table of Metal-Pyrimidine Complex Characteristics

| Metal Ion | Typical Geometry | Coordination Mode Example | Key Characterization Findings |

| Cu(II) | Square Planar, Octahedral | Bidentate (N, S donors) | Often paramagnetic with magnetic moments corresponding to one unpaired electron. UV-Vis spectra show d-d transition bands. nih.govresearchgate.net |

| Mn(II) | Octahedral | Bidentate (Schiff Base) | Typically high-spin complexes. Magnetic susceptibility measurements confirm octahedral geometry. researchgate.net |

| Co(II) | Octahedral | Bidentate (Schiff Base) | Complexes are often paramagnetic. Molar conductance values indicate a non-electrolytic nature. researchgate.netresearchgate.net |

| Cd(II) | Tetrahedral | Bidentate (N, S donors) | Spectral data from FT-IR and NMR confirm coordination through sulfur and amine groups. nih.gov |

| Ni(II) | Square Planar, Tetrahedral | Bidentate (N, S donors) | Can form both diamagnetic square planar and paramagnetic tetrahedral complexes. wikipedia.org |

| Zn(II) | Tetrahedral | Bidentate (N, S donors) | As a d¹⁰ metal, complexes are diamagnetic. Characterized by ¹H and ¹³C NMR. nih.gov |

| Ag(I) | Linear, Tetrahedral | Monodentate | As a d¹⁰ metal, complexes are diamagnetic. Often forms complexes with a 1:2 metal-to-ligand ratio. jscimedcentral.com |

Pyrimidine Derivatives as Ligands for Transition Metal Complexes

Electronic Properties of Ligands and their Influence on Complex Stability and Luminescence

Electron-donating groups (EDGs), such as the amino groups in pyrimidine-2,5-diamine, increase the electron density on the pyrimidine ring and its donor atoms. This enhanced electron-donating ability generally leads to the formation of more stable metal complexes by strengthening the bond to the metal center. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the ligand, which can alter the complex's reactivity and electronic transitions. nih.govscielo.brresearchgate.net The strategic placement of EDGs and electron-accepting (EA) groups can create "push-pull" chromophores. These systems often exhibit strong luminescence due to efficient intramolecular charge transfer (ICT) between the donor and acceptor moieties, making them suitable for applications in luminescent displays like OLEDs. nih.gov

The luminescence of these complexes is not solely dependent on the ligand's electronic properties but is also significantly affected by the structure of the resulting complex. For instance, in certain copper(I) complexes, weak metal-metal interactions (Cu···Cu distances) induced by the coordination of pyrimidine-based ligands can lead to considerable changes in luminescence properties. nih.gov The interplay between the ligand's electronic nature and the complex's geometry dictates the emission behavior, with some complexes showing a red shift and others a blue shift in their emission spectra relative to the free ligand. nih.gov A reduction in photoluminescence intensity and quantum yield is sometimes observed upon metal ion complexation. researchgate.net

| Substituent Type on Pyrimidine Ring | Effect on Electron Density | Influence on Complex Stability | Impact on Luminescence | Example Group |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density on N-donor atoms | Generally strengthens metal-ligand bond, increasing stability nih.gov | Can enhance luminescence via push-pull systems (ICT) nih.gov | -NH2, -OH |

| Electron-Withdrawing Group (EWG) | Decreases electron density on N-donor atoms | Can modify reactivity and electronic structure scielo.brresearchgate.net | Can tune emission properties; may improve H-bonding strength in certain contexts researchgate.net | -NO2, -CF3researchgate.net |

Catalytic Applications of Pyrimidine-Based Ligands

Pyrimidine derivatives serve as versatile ligands in various metal-catalyzed reactions, where their electronic and steric properties can be fine-tuned to achieve high efficiency and selectivity.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for synthesizing aryl amines, which are prevalent in pharmaceuticals, natural products, and organic materials. nih.govresearchgate.netacs.org Pyrimidine-functionalized ligands have been successfully employed in these transformations. acs.org

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The ligand plays a crucial role in each step, influencing the catalyst's stability, activity, and scope. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in expanding the utility of these reactions to include a wide range of substrates, including heteroaryl halides like chloropyrimidines. researchgate.netacs.org For instance, specific dialkylbiarylphosphine-derived palladium catalysts have demonstrated high efficiency in the regioselective amination of polychloropyrimidines. researchgate.net

| Ligand/Catalyst System | Substrates | Key Finding | Reference |

|---|---|---|---|

| Pd/Dialkylbiarylphosphine Ligands (e.g., BrettPhos, RuPhos) | Aryl and heteroaryl halides with primary/secondary amines | Provide wide scope and high functional group tolerance, often with low catalyst loadings. researchgate.net | researchgate.net |

| Pd/Xantphos | 2-chloropyrimidine and amines | Achieves excellent yields in the coupling of amines with a pyrimidine halide. acs.org | acs.org |

| Pd-PEPPSI-IPentAn complexes | Sterically hindered (hetero)aryl chlorides and various amines | Demonstrates high efficiency in challenging cross-coupling reactions. researchgate.net | researchgate.net |

Titanium-Catalyzed Cycloaddition Reactions

Titanium-based catalysts are effective in mediating various organic transformations, including the synthesis of heterocyclic compounds like pyrimidines. sapub.org Titanium reagents can facilitate one-pot multicomponent coupling reactions, providing direct access to substituted pyrimidines. researchgate.net For example, the reaction of amidines with certain unsaturated intermediates can yield trisubstituted pyrimidines as the exclusive product. researchgate.net

Furthermore, titanium dioxide (TiO₂) nanoparticles have emerged as efficient, eco-friendly heterogeneous catalysts for the synthesis of pyrimidine derivatives. nih.govrsc.org In one approach, TiO₂ nanoparticles catalyze the Biginelli synthesis of a pyrimidine carbonitrile from 4-cyanobenzaldehyde, ethyl cyanoacetate, and thiourea (B124793). nih.gov This method offers advantages such as safety, reduced chemical usage, and ease of catalyst recovery. nih.gov

| Catalyst | Reaction Type | Product | Key Features |

|---|---|---|---|

| Titanium Reagents | One-pot multicomponent coupling | Substituted pyrimidines researchgate.net | Cost-effective and high-yielding method. researchgate.net |

| TiO2 Nanoparticles | Biginelli-type reaction | Pyrimidine carbonitriles nih.gov | Eco-friendly, non-toxic, and allows for catalyst recovery. nih.gov |

| Ni-doped TiO2 Nanoparticles | Two-component reaction | 2-aryl-pyrido[2,3-d]pyrimidines rsc.org | Efficient synthesis of fused pyrimidine systems. rsc.org |

Design Principles for Selective Catalysts

The design of selective catalysts hinges on the precise control of steric and electronic effects within the ligand framework. mdpi.comnih.gov These two factors are not independent and their interplay governs the catalyst's performance, including its activity and stereoselectivity. mdpi.com

Steric Effects : The spatial arrangement and bulkiness of ligand substituents are critical for creating a well-defined coordination environment around the metal center. numberanalytics.com Bulky groups can direct the approach of substrates to a specific orientation, thereby controlling the stereochemical outcome of a reaction. mdpi.com For instance, in pyridylamido-type catalysts for olefin polymerization, substituents at the ortho-positions of aniline (B41778) fragments play a crucial role in enhancing stereoselectivity through direct monomer-ligand interactions. mdpi.com

Electronic Effects : The electronic nature of the ligand, modulated by EDGs or EWGs, directly influences the reactivity of the metal center. researchgate.nettum.de These electronic effects are transmitted through the ligand backbone, altering the metal's ability to participate in key catalytic steps like oxidative addition and reductive elimination. nih.gov In nonsymmetrical ligands, different coordinating atoms can exert distinct electronic influences; for example, in a P,N-ligand, the phosphine group might exert a strong electronic effect on the trans-coordination site, while the nitrogen moiety's interaction is primarily steric. nih.gov

Judicious ligand design involves optimizing both steric and electronic parameters to favor the desired reaction pathway and suppress competing, less selective routes. nih.govresearchgate.net

| Design Principle | Mechanism of Action | Effect on Catalysis | Example |

|---|---|---|---|

| Steric Hindrance | Controls substrate approach and coordination geometry. numberanalytics.com | Enhances stereoselectivity and can influence reaction rates. mdpi.com | Introduction of bulky groups (e.g., ortho-substituents) on the ligand. mdpi.com |

| Electronic Tuning | Modulates the electron density and reactivity of the metal center via EDGs or EWGs. researchgate.nettum.de | Influences catalytic activity, stability, and selectivity. nih.gov | Using substituted pyrimidine rings to alter the donor capability of the ligand. nih.gov |

| Ligand Desymmetrization | Combines different coordinating atoms (e.g., P,N) with distinct steric and electronic profiles. nih.gov | Allows for individual optimization of different ligand parts to achieve high reactivity and selectivity. nih.gov | PHOX ligands in palladium-catalyzed allylic substitution. nih.gov |

Supramolecular Chemistry and Materials Science Applications

The ability of pyrimidine-based molecules to form predictable, directional, non-covalent interactions makes them valuable building blocks in supramolecular chemistry and materials science. wikipedia.org

Intermolecular Interactions in Pyrimidine-Based Systems (e.g., Hydrogen Bonding, π-Interactions)

The assembly of pyrimidine-based molecules into ordered, supramolecular architectures is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. nih.govresearchgate.net

Hydrogen Bonding : Pyrimidine-2,5-diamine and its derivatives are rich in hydrogen bond donors (amino groups) and acceptors (ring nitrogens). These sites facilitate the formation of robust and highly directional hydrogen bonds. These interactions lead to the creation of recognizable supramolecular synthons, such as the R₂²(8) ring motif, which involves self-complementary base pairing. nih.gov The combination of multiple hydrogen bonds can generate complex, higher-order structures like supramolecular ribbons and sheets. nih.gov In co-crystals with carboxylic acids, well-known synthons like heterotrimers and linear heterotetramers are commonly observed. researchgate.netresearchgate.net

| Interaction Type | Description | Resulting Supramolecular Structure | Example |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between H-bond donors (e.g., -NH2) and acceptors (e.g., ring N). | Forms robust synthons (e.g., R₂²(8) motifs), ribbons, and sheets. nih.gov | Base-pairing between two aminopyrimidine molecules. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. libretexts.org | Contributes to crystal packing and stabilization of 3D networks. nih.govnih.gov | Offset stacking of pyrimidine rings with a centroid-to-centroid distance of ~3.79 Å. nih.gov |

| C-H···π Interactions | Weak hydrogen bond between a C-H group and a π-system. | Provides additional stabilization to the crystal lattice. nih.gov | Observed in co-crystals of 5-fluorocytosine. nih.gov |

Formation of Salts and Ionic Cocrystals

The ability of diaminopyrimidine compounds to form a variety of salts and engage in complex supramolecular architectures is well-documented, providing a strong basis for understanding the potential of Pyrimidine-2,5-diamine dihydrochloride (B599025) in crystal engineering. nih.gov The protonated diaminopyrimidine cation is a versatile building block for constructing crystalline solids through strong hydrogen bonds and other non-covalent interactions.

Research into the supramolecular features of closely related 2,4-diaminopyrimidine (B92962) compounds has revealed the formation of novel salts with various organic anions. For instance, 2,4-diaminopyrimidine has been successfully reacted with a range of dicarboxylic acids—such as 2,2′-thiodiacetic acid, glutaric acid, 3,3′-dithiodipropionic acid, and suberic acid—to yield crystalline salts. researchgate.net In these structures, the protonated 2,4-diaminopyrimidin-1-ium cation acts as a hydrogen bond donor, interacting with the carboxylate groups of the anions. researchgate.net These interactions lead to the formation of robust and predictable hydrogen-bonding motifs, such as the R²₂(8) graph set, which is a common feature in the crystal packing of these materials. researchgate.net

The crystal structures of these salts often reveal intricate three-dimensional networks stabilized by a combination of strong charge-assisted hydrogen bonds and weaker interactions. The primary interactions involve the pyrimidine ring nitrogen and the amino groups (N-H) acting as donors, and the carboxylate oxygen atoms (O⁻) of the anions acting as acceptors. The stability and dimensionality of these networks can be further influenced by the inclusion of solvent molecules, like water, which can bridge different components through additional hydrogen bonds. researchgate.net

While Pyrimidine-2,5-diamine dihydrochloride is already a salt, its potential for forming new salts and ionic cocrystals remains significant. An ionic cocrystal is a multicomponent crystalline solid composed of at least two ionic species and a neutral molecule (the coformer), all held together in a stoichiometric ratio within the crystal lattice. The formation of new crystalline phases from this compound could occur through several pathways:

Anion Exchange: The chloride anions could be replaced by other inorganic or organic anions, leading to the formation of new salts with potentially different physicochemical properties.

Formation of Ionic Cocrystals: The Pyrimidine-2,5-diaminium dication and its chloride counter-ions could co-crystallize with neutral organic molecules (coformers). In such a structure, the pyrimidine dication would likely form strong hydrogen bonds with both the chloride ions and the neutral coformer.

The table below summarizes the types of supramolecular interactions and synthons observed in crystalline salts of the related 2,4-diaminopyrimidine, which are highly indicative of the interactions that this compound could form.

| Interaction Type | Donor Group | Acceptor Group | Observed in Salts of | Resulting Motif/Synthon |

| Charge-Assisted Hydrogen Bond | N⁺-H (Pyrimidine Ring) | O⁻ (Carboxylate) | 2,4-Diaminopyrimidine | Supramolecular Heterosynthon |

| Hydrogen Bond | N-H (Amino Group) | O⁻ (Carboxylate) | 2,4-Diaminopyrimidine | R²₂(8) Homosynthon |

| Hydrogen Bond | N-H (Amino Group) | N (Pyrimidine Ring) | 2,4-Diaminopyrimidine | Self-assembly into dimers or chains |

| Other Interactions | C-H···O, C-H···π | C-H | O, π-system | 2,4-Diaminopyrimidine Derivatives |

These established principles of supramolecular chemistry suggest that this compound is a promising candidate for the systematic design and synthesis of a wide array of novel salts and ionic cocrystals with tailored structural and functional properties.

Potential in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials, which combine organic molecules with inorganic components at the molecular level, offer a pathway to novel materials with tunable properties. Pyrimidine-2,5-diamine, due to the presence of multiple nitrogen donor atoms in both the pyrimidine ring and the amino substituents, is an excellent candidate for use as an organic linker in the construction of such hybrid materials, particularly metal-organic frameworks (MOFs) and coordination polymers.

The coordination chemistry of diaminopyrimidine derivatives with various metal ions is an active area of research. For example, related compounds like 4,6-diamino-2-pyrimidinethiol have been successfully used as organic linkers to synthesize multifunctional MOFs with zinc and cobalt metal centers. rsc.org In these structures, the pyrimidine derivative chelates the metal ions, forming a stable, porous, three-dimensional framework. rsc.org Similarly, other pyrimidine derivatives have been shown to form complexes with a wide range of metals, including manganese, palladium, chromium, and copper, resulting in materials with interesting electronic, magnetic, and catalytic properties. mdpi.com

For this compound, its application in organic-inorganic hybrid materials could proceed via two main routes:

As a Neutral Ligand: The dihydrochloride salt can be neutralized to the free base, Pyrimidine-2,5-diamine. This neutral molecule, with its two amino groups and two ring nitrogens, can then act as a multidentate ligand, coordinating to metal centers to form coordination polymers or MOFs. The specific coordination mode would depend on the metal ion's preferred geometry and the reaction conditions.

As a Cationic Component: The Pyrimidine-2,5-diaminium dication could be incorporated into an anionic inorganic framework (e.g., based on metal halides or polyoxoanions). In this scenario, the organic cation would reside within the pores or channels of the inorganic lattice, held in place by electrostatic forces and hydrogen bonding. This approach is common in the design of hybrid perovskites and other functional materials.

The versatility of pyrimidine-based ligands in forming coordination complexes and MOFs is highlighted by the diverse structures and properties reported in the literature. The table below lists examples of metal ions and pyrimidine-based linkers that have been used to create such hybrid materials, underscoring the potential of Pyrimidine-2,5-diamine.

| Metal Ion | Pyrimidine-Based Linker | Resulting Material Type | Potential Application |

| Zinc (Zn²⁺) | 4,6-Diamino-2-pyrimidinethiol | Metal-Organic Framework (MOF) | Catalysis, Antibacterial agents rsc.org |

| Cobalt (Co²⁺) | 4,6-Diamino-2-pyrimidinethiol | Metal-Organic Framework (MOF) | Catalysis, Sensors rsc.orgnih.gov |

| Copper (Cu²⁺) | 2-Amino-4,6-dimethyl pyrimidine | Metal Complex | Anticancer agents mdpi.com |

| Palladium (Pd²⁺) | 2-Amino-4,6-dimethyl pyrimidine | Metal Complex | Anticancer agents mdpi.com |

| Chromium (Cr³⁺) | 2-Amino-4,6-dimethyl pyrimidine | Metal Complex | Biological applications mdpi.com |

| Molybdenum (Mo⁵⁺) | 4,6-diamino-5-hydroxy-pyrimidine-2-thione | Dinuclear Metal Complex | Antimicrobial agents nih.gov |

Given these precedents, this compound represents a valuable precursor for the synthesis of new organic-inorganic hybrid materials. The exploration of its coordination chemistry with various metal ions could lead to the discovery of novel MOFs, coordination polymers, and other hybrid systems with tailored functionalities for applications in catalysis, gas storage, sensing, and electronics.

Theoretical and Computational Investigations of Pyrimidine 2,5 Diamine Dihydrochloride and Its Analogs

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the intrinsic properties of pyrimidine (B1678525) derivatives at the electronic level. These methods allow for the detailed examination of molecular structures, orbitals, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) has been widely used to investigate the structural and electronic properties of diaminopyrimidine derivatives. For instance, studies on compounds like 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate and its 4-methylbenzenesulfonate (B104242) analog have utilized the B3LYP/6-311G(d,p) level of theory to calculate and compare theoretical structural parameters with experimental X-ray crystallographic data, showing a high degree of correlation. researchgate.net Such calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability. researchgate.net

In another example, DFT calculations at the B3LYP/aug-cc-pvtz level were employed to study the intramolecular double proton transfer in 2,5-diamino-1,4-benzoquinone (B74859), a compound with a similar amino-substituted aromatic core. academie-sciences.fracademie-sciences.fr These calculations helped in determining the total energies of different structural conformations and the energy barriers for the proton transfer process. academie-sciences.fracademie-sciences.fr The insights gained from these studies on related molecules can be extrapolated to understand the behavior of Pyrimidine-2,5-diamine.

| Compound | Level of Theory | Calculated Properties | Key Findings |

|---|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | B3LYP/6-311G(d,p) | Structural Parameters, NLO properties, NBO analysis | Close correspondence between theoretical and experimental structures. researchgate.net |

| 2,5-diamino-1,4-benzoquinone | B3LYP/aug-cc-pvtz | Proton transfer energy barriers, Reaction mechanisms | Proton transfer occurs via a stepwise mechanism. academie-sciences.fracademie-sciences.fr |

The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. mdpi.com

For analogs of diaminopyrimidine, such as 2,6-diaminopyrimidin-4-yl sulfonates, the HOMO-LUMO energy gaps were calculated to be 4.198 eV and 4.667 eV for the naphthalene (B1677914) and toluene (B28343) derivatives, respectively. researchgate.net A larger energy gap generally implies higher stability and lower chemical reactivity. researchgate.net The distribution of electron density in these orbitals has also been visualized, showing that for the naphthalene derivative, the HOMO is primarily located on the pyrimidine-2,4-diamine moiety, while the LUMO is situated on the methylnaphthalene-2-sulfonate group. researchgate.net This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Furthermore, investigations into the excited state dynamics of 4,5-diaminopyrimidine (B145471) have revealed that the lowest-energy absorption band is significantly red-shifted compared to pyrimidine and purine (B94841). chemrxiv.org This is accompanied by an increase in the fluorescence quantum yield, indicating alterations in the electronic transition properties upon the introduction of amino groups. chemrxiv.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | -6.174 | -1.976 | 4.198 researchgate.net |

| 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate | -6.004 | -1.337 | 4.667 researchgate.net |

Theoretical calculations have proven to be a powerful tool for elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. For example, a combined experimental and theoretical study on the selective hydrolysis of 2,4-diaminopyrimidine (B92962) systems provided insights into a long-standing chemical rule. acs.org Ab initio calculations were performed on various condensed 2,4-diaminopyrimidine systems to understand why, in some cases, the hydrolysis unexpectedly yields the 4-amino-2-oxopyrimidine isomer instead of the expected 2-amino-4-oxopyrimidine. acs.org The results indicated that the presence of an electron-donating nitrogen atom linked to the C6 position of the pyrimidine ring alters the preferred site of hydrolysis. acs.org

In a different context, DFT studies on 2,5-diamino-1,4-benzoquinone have detailed the stepwise and concerted mechanisms of intramolecular double proton transfer. academie-sciences.fr By calculating the energies of the transition states and intermediates, researchers were able to determine that the stepwise mechanism has a lower energy barrier, making it the more favorable pathway. academie-sciences.fr Such mechanistic studies are crucial for understanding the reactivity and potential transformations of these molecules in various chemical and biological environments.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become central to the field of drug discovery and design. These methods are used to predict how a ligand, such as a Pyrimidine-2,5-diamine analog, might interact with a biological target, typically a protein. This information is invaluable for predicting the therapeutic potential of a compound and for guiding the design of more potent and selective molecules.

Molecular docking simulations are widely used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. mdpi.com For diaminopyrimidine analogs, these studies have been instrumental in identifying potential biological targets and understanding the key molecular interactions that govern binding.

For instance, 2,4-diaminopyrimidine-based compounds have been identified as potential inhibitors of Casein Kinase 1 Epsilon (CK1ε) through a combination of pharmacophore-based screening and molecular docking. nih.gov Molecular dynamics simulations further confirmed that these compounds could maintain stable binding modes within the ATP-binding site of the enzyme. nih.gov Similarly, docking studies of 2,4-diaminopyrimidine derivatives targeting Focal Adhesion Kinase (FAK) have been performed to rationalize their inhibitory activity. nih.gov An unexpected binding mode of 2,4-diaminopyrimidine inhibitors in the active site of Mitogen-activated protein kinase-activated protein kinase 2 (MK2) was also elucidated through these computational methods. nih.gov

These studies typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's active site. researchgate.net

| Compound Class | Protein Target | Predicted Key Interactions | Computational Method |

|---|---|---|---|

| 2,4-Diaminopyrimidine derivatives | Casein Kinase 1 Epsilon (CK1ε) | Stable binding in ATP-binding site | Pharmacophore screening, Molecular Docking, Molecular Dynamics nih.gov |

| 2,4-Diaminopyrimidine derivatives | Focal Adhesion Kinase (FAK) | Inhibition of kinase activity | Molecular Docking nih.gov |

| 2,4-Diaminopyrimidine derivatives | MAPK-activated protein kinase 2 (MK2) | Unique binding mode in the active site | Molecular Docking nih.gov |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. youtube.com Computational methods play a significant role in deriving SAR by correlating structural features with activity data, thereby guiding the optimization of lead compounds. collaborativedrug.com

For 2,4-diaminopyrimidine derivatives, rational drug design and computational studies have been employed to explore the SAR for their activity as Tropomyosin receptor kinase (TRK) inhibitors. researchgate.netnih.gov By synthesizing and evaluating a series of over 60 derivatives, researchers were able to confirm the rationality of a previously reported pharmacophore model and identify potent pan-TRK inhibitors. nih.gov These studies help in identifying which functional groups and structural modifications enhance or diminish the biological activity, providing a roadmap for the design of more effective therapeutic agents. researchgate.net

Spectroscopic Property Predictions (e.g., Photophysical Properties)

Computational chemistry provides powerful tools to predict the spectroscopic and photophysical properties of molecules, offering insights into their electronic structure and behavior. For Pyrimidine-2,5-diamine dihydrochloride (B599025) and its analogs, these theoretical investigations are crucial for understanding their potential applications in materials science and medicinal chemistry.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is instrumental in predicting photophysical properties such as absorption and emission spectra. mdpi.com By applying TD-DFT, researchers can calculate the energies of electronic transitions between the ground and excited states, which correspond to the absorption of light.

For pyrimidine derivatives, TD-DFT calculations can elucidate the nature of their electronic transitions. For instance, in a study of a 2-aminopyrimidine (B69317) derivative, TD-DFT calculations were used to simulate the absorption spectrum and confirmed the possibility of a double proton transfer in the excited state, which explains the observed dual fluorescence. urfu.ru The calculations showed that the excited state energy barrier for this process was lower than the ground state barrier, favoring the excited-state dynamics. urfu.ru

In the case of 4,5-diaminopyrimidine, a close analog of Pyrimidine-2,5-diamine, TD-DFT calculations have been employed to understand its excited-state dynamics. chemrxiv.orgresearchgate.net These studies revealed that the lowest-energy absorption band of 4,5-diaminopyrimidine is significantly red-shifted compared to pyrimidine itself, and its fluorescence quantum yield is also increased. chemrxiv.orgresearchgate.net The functionalization with amino groups plays a crucial role in tuning the optical properties and the electronic and structural relaxation pathways of pyrimidine derivatives. chemrxiv.orgscilit.com

A hypothetical TD-DFT study on Pyrimidine-2,5-diamine dihydrochloride would likely involve optimizing the molecule's geometry in both the ground and first excited singlet states. The results would provide insights into its absorption and fluorescence properties, including the wavelengths of maximum absorption and emission, and the nature of the molecular orbitals involved in these electronic transitions.

Table 1: Hypothetical TD-DFT Predicted Photophysical Data for Pyrimidine-2,5-diamine This table is illustrative and based on typical data from TD-DFT studies on analogous compounds.

| Property | Predicted Value | Description |

|---|---|---|

| λmax (absorption) | ~290-310 nm | Wavelength of maximum light absorption, corresponding to the S0 → S1 transition. |

| Oscillator Strength (f) | ~0.1-0.2 | A measure of the intensity of the electronic transition. |

| λem (emission) | ~350-380 nm | Wavelength of maximum fluorescence emission from the relaxed S1 state. |

| S1 → S0 Transition | π → π* | The nature of the lowest energy electronic transition, typically involving orbitals delocalized over the pyrimidine ring. |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting the physical properties of a solid-state material. Computational methods provide detailed insights into the forces that dictate crystal packing.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. nih.gov This technique partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a visual representation of intermolecular contacts.

The analysis generates two-dimensional fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions. For this compound, a Hirshfeld analysis would likely highlight the prevalence of N–H···Cl and C–H···Cl hydrogen bonds, given the presence of the dihydrochloride salt.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table is illustrative and based on data from analogous diaminopyrimidine salts.

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···Cl/Cl···H | 35-45% | Dominant interactions due to hydrogen bonding with chloride ions. |

| H···H | 25-35% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | 10-15% | Weaker hydrogen bonding and van der Waals contacts. |

| N···H/H···N | 5-10% | Hydrogen bonding between the amino groups and pyrimidine nitrogens of adjacent molecules. |

| C···C | <5% | π-π stacking interactions between pyrimidine rings. |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. rsc.org Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.

In a study of pyrimidinones, QTAIM analysis was used to elucidate the nature of hydrogen bonds, revealing that the predominant intermolecular interactions were N–H···O and C–H···O. nih.gov The energies of these interactions were also estimated based on the QTAIM parameters. nih.gov For hydrogen bonds, a positive value of ∇²ρ at the BCP is characteristic of a closed-shell interaction, which is typical for non-covalent bonds.

For this compound, QTAIM analysis would be expected to identify BCPs corresponding to the various hydrogen bonds, such as N–H···Cl, and potentially weaker C–H···Cl and N–H···N interactions. The topological properties at these BCPs would allow for a quantitative assessment of their strengths.

Table 3: Typical QTAIM Parameters for Hydrogen Bonds in Pyrimidine Derivatives This table is illustrative and based on general QTAIM data for hydrogen bonds.

| Hydrogen Bond Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

|---|---|---|---|

| N–H···Cl | 0.020 - 0.040 | Positive | Strong, predominantly electrostatic |

| C–H···Cl | 0.005 - 0.015 | Positive | Weak, electrostatic |

| N–H···N | 0.015 - 0.030 | Positive | Moderate, with some covalent character |

The Independent Gradient Model (IGM) is a computational approach based on electron density that allows for the identification and visualization of both covalent bonds and non-covalent interactions within a molecular system. It provides a clear, three-dimensional representation of interaction regions, which can be colored to indicate their strength.

While specific IGM studies on this compound are not available, the application of this method would involve calculating the electron density and its derivatives for the crystal structure. The IGM analysis would generate isosurfaces that highlight regions of significant intermolecular interactions. For this compound, this would visually confirm the hydrogen bonding network involving the chloride ions and the diaminopyrimidine cations, as well as any potential π-π stacking interactions between the pyrimidine rings. The strength of these interactions could be qualitatively assessed by the volume and color of the IGM isosurfaces.

Cheminformatics and Data-Driven Approaches in Ligand/Catalyst Design

Cheminformatics combines computational and informational techniques to address problems in chemistry. In the context of ligand and catalyst design, these approaches are used to analyze large chemical datasets, predict properties, and design new molecules with desired activities. youtube.com The pyrimidine scaffold is a common feature in many biologically active molecules and approved drugs, making it an attractive starting point for the design of new therapeutic agents and catalysts. nih.govmdpi.com

Data-driven approaches, such as the construction and screening of DNA-encoded libraries (DELs), have been applied to pyrimidine-focused collections to identify potent ligands for protein targets. nih.gov By systematically exploring the chemical space around the pyrimidine core, researchers can identify structure-activity relationships and optimize ligand binding. nih.gov Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, are often used in conjunction with these experimental techniques to rationalize the observed activities and guide the design of improved analogs. mdpi.com

For this compound and its analogs, cheminformatics tools could be used to create a virtual library of derivatives with diverse substituents. nih.gov These virtual libraries can then be screened against biological targets of interest using molecular docking simulations. The predicted binding affinities and interaction patterns can be used to prioritize a smaller set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminopyrimidine |

| 4,5-Diaminopyrimidine |

| 2,4-Diaminopyrimidine |

Iterative Supervised Principal Component Analysis (ISPCA)

Iterative Supervised Principal Component Analysis (ISPCA) is a machine learning technique used for dimensionality reduction and feature selection. It is an extension of the standard Principal Component Analysis (PCA) that incorporates information from a response variable to guide the selection of principal components that are most relevant for prediction. This supervised approach makes ISPCA particularly useful in QSAR studies, where the goal is to build predictive models of biological activity based on molecular descriptors.

The iterative nature of ISPCA allows for a more refined selection of variables, potentially leading to more robust and interpretable models compared to other methods. By focusing on the variance that is correlated with the response, ISPCA can effectively filter out noise and identify the most informative features from a large set of descriptors.

Although no specific data tables or detailed research findings on the application of ISPCA to this compound are available, the general principles of the method suggest its potential utility in studying this class of compounds. A hypothetical application would involve:

Dataset Compilation: Assembling a dataset of this compound analogs with measured biological activity (e.g., enzyme inhibition, receptor binding affinity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, capturing their structural, electronic, and physicochemical properties.

ISPCA Application: Applying the ISPCA algorithm to the descriptor matrix and the biological activity data to identify the most predictive principal components.

Model Building and Validation: Using the selected principal components to build a predictive QSAR model and rigorously validating its performance.

Such a study could yield valuable insights into the structure-activity relationships of this compound derivatives and guide the synthesis of new, more potent compounds.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The most significant academic contribution of the 2,5-diaminopyrimidine (B1361531) core has been in the field of materials science, particularly in the synthesis of high-performance polymers.

Polymer Chemistry: The parent compound, 2,5-diaminopyrimidine, serves as a critical monomer for creating advanced polyimides. Research has shown that polyimides synthesized using this specific diamine isomer exhibit exceptionally high thermal stability and superior strength. This is largely attributed to the linear structure of the 2,5-isomer, which allows for a maximum number of contacts along the entire length of adjacent polymer chains. This optimal packing results in a polymer matrix with robust physical properties.

Below is a comparative look at the properties of polyimides derived from different diamine isomers, highlighting the superior characteristics of those based on the 2,5-diamine structure.

Synthetic Chemistry: The 2,5-diaminopyrimidine scaffold is also a valuable precursor in organic synthesis. For instance, derivatives like 2,5-diamino-4,6-dichloropyrimidine (B1296591) are key intermediates in the multi-step synthesis of 9-substituted-2-aminopurines, which are important in medicinal chemistry. google.com

Emerging Avenues for Research on Pyrimidine-2,5-diamine Dihydrochloride (B599025)

While established research is centered on polymer applications, emerging research points toward the untapped potential of Pyrimidine-2,5-diamine dihydrochloride in medicinal and pharmaceutical sciences. The broader class of diaminopyrimidines is well-known for its diverse biological activities. wikipedia.orgmcmaster.ca

Drug Discovery and Medicinal Chemistry: The pyrimidine (B1678525) nucleus is a cornerstone in the development of therapeutic agents, with applications ranging from anticancer to antimicrobial drugs. gsconlinepress.comnih.govtandfonline.com Many diaminopyrimidine derivatives function as dihydrofolate reductase (DHFR) inhibitors, a mechanism used in antibacterial and antiprotozoal treatments. nih.govexlibrisgroup.com Given the success of isomers like 2,4-diaminopyrimidine (B92962) in developing anticancer agents and kinase inhibitors, there is a compelling case for investigating the 2,5-diamine isomer and its derivatives for similar biological activities. nih.govnih.gov Future work could involve synthesizing a library of compounds derived from this compound and screening them against various biological targets, such as kinases, which are crucial in cancer cell proliferation.

Advanced Materials: Building on its known success, further research can explore the creation of novel copolymers and blends incorporating 2,5-diaminopyrimidine to fine-tune material properties for specific high-performance applications, such as in aerospace or microelectronics. zeusinc.com The incorporation of fluorine or other heteroatoms into these polyimide structures could also yield materials with low dielectric constants and enhanced thermal stability. kpi.uaresearchgate.net

Interdisciplinary Research Opportunities

The unique properties of the 2,5-diaminopyrimidine structure create fertile ground for collaboration across different scientific disciplines.

Materials Science and Biomedical Engineering: An exciting opportunity lies at the intersection of polymer chemistry and medical technology. The high thermal stability and strength of polyimides derived from 2,5-diaminopyrimidine could be leveraged to create biocompatible, sterilizable materials for medical devices and implants. zeusinc.com Collaborative research could focus on synthesizing and testing these materials for biocompatibility and durability.

Synthetic Chemistry and Pharmacology: A synergistic effort between synthetic organic chemists and pharmacologists could accelerate the exploration of this compound's therapeutic potential. Chemists could design and synthesize novel derivatives, which pharmacologists could then evaluate through in-vitro and in-vivo screening for various activities, including anticancer, antiviral, and antibacterial properties. researchgate.netacs.org

Computational Chemistry and Experimental Synthesis: The use of computational modeling can guide the rational design of new molecules based on the Pyrimidine-2,5-diamine scaffold. researchgate.net Molecular docking studies could predict the binding affinity of virtual compounds to specific biological targets, allowing synthetic chemists to prioritize and create the most promising candidates for treating a range of diseases. mdpi.com This approach can streamline the drug discovery process, making it more efficient and targeted.

Q & A

Q. What are the recommended methodologies for synthesizing pyrimidine-2,5-diamine dihydrochloride with high purity?

To ensure high-purity synthesis, researchers should employ controlled reaction conditions, such as using anhydrous solvents and inert atmospheres to minimize side reactions. Purification via recrystallization (e.g., using ethanol or methanol) or column chromatography is critical. Purity validation should utilize HPLC or LC-MS, with purity thresholds ≥97% (common in lab-grade synthesis) as a benchmark .

Q. How should researchers handle and store this compound to maintain stability?

The compound requires storage at 2–8°C in airtight, light-resistant containers to prevent degradation. Stability studies indicate decomposition risks at temperatures >25°C or under prolonged light exposure. Handling mandates personal protective equipment (PPE), including nitrile gloves and safety goggles, due to its acute toxicity and skin/eye irritation hazards .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are standard for structural confirmation. NMR can resolve aromatic proton environments (e.g., pyrimidine ring protons), while FT-IR identifies amine and chloride functional groups. Mass spectrometry (MS) validates molecular weight (222.11 g/mol for derivatives) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point variations)?

Discrepancies in properties like melting points (reported range: 200–210°C) may arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) and X-ray crystallography can clarify phase transitions and crystal structures. Cross-referencing synthesis protocols (e.g., solvent choice, drying methods) with literature is essential to identify experimental variables .

Q. What experimental designs are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

Researchers should employ kinetic studies under varying conditions (temperature, solvent polarity, catalysts). For example, monitoring reaction progress via in situ NMR or UV-Vis spectroscopy can quantify rate constants. Control experiments with deuterated solvents (e.g., DMSO-d6) help isolate solvent effects. Systematic optimization of molar ratios (e.g., amine:alkylating agent) minimizes byproducts .

Q. How can this compound be integrated into drug discovery pipelines for kinase inhibition studies?

The compound’s diamine structure serves as a scaffold for designing kinase inhibitors. Researchers should conduct molecular docking simulations (e.g., using AutoDock Vina) to predict binding affinities to ATP-binding pockets. Follow-up assays, such as enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization, validate inhibition efficacy. Dose-response curves (IC50 determination) are critical for structure-activity relationship (SAR) analysis .

Q. What strategies mitigate batch-to-batch variability in cellular assays involving this compound?

Batch variability often stems from impurities or inconsistent hydration. Pre-screening each batch via LC-MS and adjusting concentrations based on purity (% w/w) ensures reproducibility. Including internal controls (e.g., reference inhibitors) in assays like cell viability (MTT assay) or apoptosis (Annexin V staining) normalizes inter-experimental variability. Metadata documentation (e.g., storage duration, thaw cycles) is vital for traceability .

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

Contradictory cytotoxicity results may reflect cell line-specific metabolic profiles or transporter expression. Cross-validation using isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) clarifies mechanisms. Parallel assays measuring reactive oxygen species (ROS) or mitochondrial membrane potential (JC-1 staining) can differentiate apoptotic pathways. Statistical rigor (e.g., ANOVA with post-hoc tests) ensures data robustness .

Methodological Best Practices

- Error Analysis : Quantify uncertainties in measurements (e.g., ±0.5°C in melting points) and propagate errors using established protocols .

- Data Reproducibility : Adhere to MIACARM standards for metadata annotation, including experimental design, sample preparation, and instrument calibration details .

- Safety Compliance : Follow GHS guidelines for waste disposal (e.g., neutralization before disposal) and emergency response (e.g., eye irrigation with saline for accidental exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.